molecular formula C8H10BrClFN B2582991 2-(2-Bromo-6-fluorophenyl)ethanamine;hydrochloride CAS No. 2580209-03-4

2-(2-Bromo-6-fluorophenyl)ethanamine;hydrochloride

Cat. No.: B2582991
CAS No.: 2580209-03-4
M. Wt: 254.53
InChI Key: XJSFUQZWUXTUOY-UHFFFAOYSA-N
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Description

2-(2-Bromo-6-fluorophenyl)ethanamine;hydrochloride is a chemical compound with the molecular formula C8H10BrClFN It is a derivative of ethanamine, where the phenyl ring is substituted with bromine and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromo-6-fluorophenyl)ethanamine;hydrochloride typically involves the bromination and fluorination of a phenyl ring followed by the introduction of an ethanamine group. One common method involves the following steps:

    Bromination: The starting material, 2-fluoroaniline, is subjected to bromination using bromine in the presence of a catalyst such as iron(III) bromide.

    Fluorination: The brominated product is then fluorinated using a fluorinating agent like potassium fluoride.

    Amination: The resulting 2-bromo-6-fluorophenyl compound is then reacted with ethylamine to introduce the ethanamine group.

    Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromo-6-fluorophenyl)ethanamine;hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The ethanamine group can undergo oxidation to form corresponding imines or reduction to form amines.

    Condensation Reactions: The compound can participate in condensation reactions to form larger molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution: Formation of various substituted phenyl derivatives.

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of primary or secondary amines.

Scientific Research Applications

2-(2-Bromo-6-fluorophenyl)ethanamine;hydrochloride has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Material Science: The compound is used in the development of advanced materials with specific electronic or optical properties.

    Biological Studies: It serves as a tool compound in biochemical assays to study receptor-ligand interactions and enzyme activities.

    Industrial Applications: The compound is used in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(2-Bromo-6-fluorophenyl)ethanamine;hydrochloride depends on its specific application. In medicinal chemistry, it may act as a ligand for certain receptors or enzymes, modulating their activity. The bromine and fluorine substituents can enhance the compound’s binding affinity and selectivity for its molecular targets. The ethanamine group can interact with amino acid residues in the active site of enzymes or receptors, influencing their function.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Bromo-4-fluorophenyl)ethanamine;hydrochloride
  • 2-(2-Chloro-6-fluorophenyl)ethanamine;hydrochloride
  • 2-(2-Bromo-6-chlorophenyl)ethanamine;hydrochloride

Uniqueness

2-(2-Bromo-6-fluorophenyl)ethanamine;hydrochloride is unique due to the specific positioning of the bromine and fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The presence of both bromine and fluorine atoms can enhance the compound’s lipophilicity and metabolic stability, making it a valuable intermediate in the synthesis of bioactive molecules.

Properties

IUPAC Name

2-(2-bromo-6-fluorophenyl)ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrFN.ClH/c9-7-2-1-3-8(10)6(7)4-5-11;/h1-3H,4-5,11H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJSFUQZWUXTUOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)CCN)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrClFN
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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